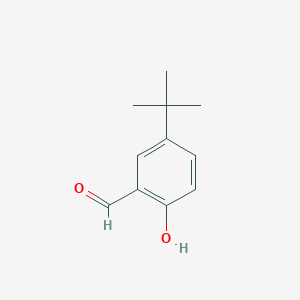

5-tert-Butyl-2-hydroxybenzaldehyde

CAS No.: 2725-53-3

Cat. No.: VC1985778

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2725-53-3 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 5-tert-butyl-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 |

| Standard InChI Key | ZVCQQLGWGRTXGC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)O)C=O |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)O)C=O |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

-

A tert-butyl group (-C(CH₃)₃) at the 5-position, imparting steric bulk and electron-donating effects.

-

A hydroxyl group (-OH) at the 2-position, enabling hydrogen bonding and acidity.

-

An aldehyde group (-CHO) at the 1-position, providing electrophilic reactivity.

X-ray crystallography reveals that all non-hydrogen atoms (except methyl groups) lie nearly coplanar (r.m.s. deviation = 0.011 Å), with an intramolecular O–H···O hydrogen bond (2.54 Å) between the hydroxyl and aldehyde oxygen atoms .

Physical and Chemical Properties

Physicochemical Data

Solubility and Stability

-

Solubility: Miscible with ethanol, ether, and dichloromethane .

-

Stability: Sensitive to air and light; requires storage under inert gas in cool, dark conditions .

Synthesis and Manufacturing

Riemer-Tiemann Reaction

The primary industrial synthesis involves the Riemer-Tiemann reaction of 4-tert-butylphenol:

-

Alkaline Hydrolysis: 4-tert-butylphenol is treated with NaOH (60 g in 80 mL H₂O) at 60–65°C.

-

Chloroform Addition: CHCl₃ (30 mL) is added dropwise, forming 5-tert-butyl-2-hydroxybenzaldehyde via electrophilic substitution .

-

Purification: The product is isolated by filtration and recrystallized from ethanol (yield: 83%) .

Alternative Routes

-

Bromination: Reacting the aldehyde with liquid bromine in acetic acid yields 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .

-

Schiff Base Formation: Condensation with (R,R)-1,2-diaminocyclohexane in ethanol under reflux produces chiral salen ligands (70% yield) .

Chemical Reactivity

Aldehyde Functionality

The aldehyde group undergoes:

-

Schiff Base Formation: Reacts with amines to form imines, critical in synthesizing chiral ligands for asymmetric catalysis .

-

Nucleophilic Additions: Participates in Grignard reactions and cyanohydrin formation.

Hydroxyl Group

-

Acidity: Deprotonates in basic media (pKa ≈ 8.39), enabling salt formation.

-

Electrophilic Substitution: Directs incoming electrophiles to the 3- and 4-positions due to ortho/para-directing effects .

tert-Butyl Group

-

Steric Effects: Hinders reactions at the 5-position, enhancing regioselectivity.

-

Electron Donation: Stabilizes intermediates through hyperconjugation.

Applications

Asymmetric Catalysis

-

Chiral Salen Ligands: Complexes with Mn(III) or Cu(II) catalyze enantioselective epoxidations and cyclopropanations .

-

Jacobsen Catalyst: A Mn-salen derivative enables >90% enantiomeric excess in epoxide synthesis .

Pharmaceutical Intermediates

-

Antitumor Agents: Serves as a precursor in vanadium(V) amino phenolato complexes, which exhibit cytotoxicity against cancer cell lines .

-

Antimicrobials: Schiff base derivatives show activity against Staphylococcus aureus and Escherichia coli .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume